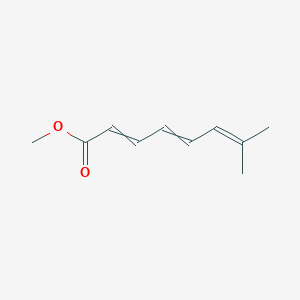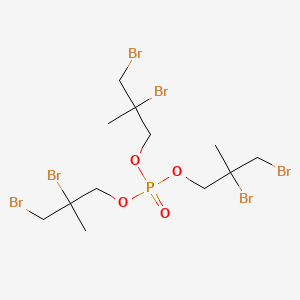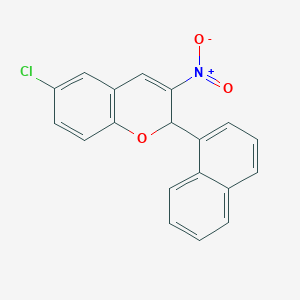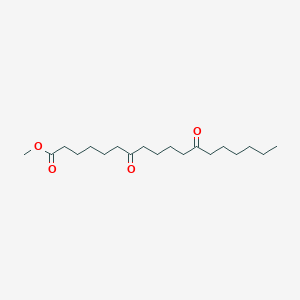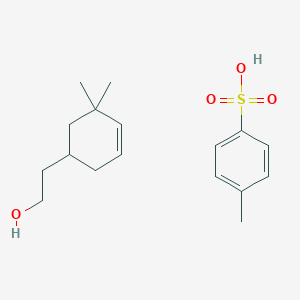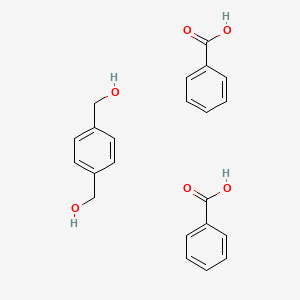![molecular formula C13H6F5NO B14321773 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol CAS No. 106000-38-8](/img/structure/B14321773.png)
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methylideneamino group, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol typically involves the condensation reaction between pentafluorobenzaldehyde and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and π-π interactions, while the pentafluorophenyl group can enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{(E)-[(Trifluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Difluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Fluoromethyl)phenyl]methylidene}amino}phenol
Comparison
Compared to its similar compounds, 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is unique due to the presence of five fluorine atoms on the phenyl ring. This high degree of fluorination enhances its chemical stability, lipophilicity, and potential biological activity. The pentafluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
106000-38-8 |
|---|---|
Fórmula molecular |
C13H6F5NO |
Peso molecular |
287.18 g/mol |
Nombre IUPAC |
2-[(2,3,4,5,6-pentafluorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H6F5NO/c14-9-6(10(15)12(17)13(18)11(9)16)5-19-7-3-1-2-4-8(7)20/h1-5,20H |
Clave InChI |
XILHJTAVBAYRSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


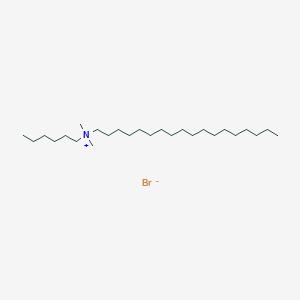

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
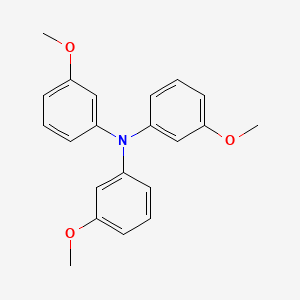

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
